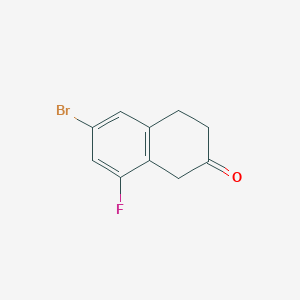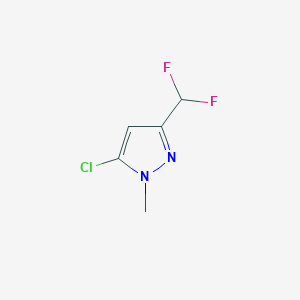![molecular formula C19H29NO7 B12289425 3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)
3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1R,2R)-1-エチル-2-メチル-3-(メチルアミノ)プロピル]フェニル β-D-グルコピラノシドウルロン酸は、化学、生物学、医学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、エチル基、メチル基、およびメチルアミノ基で置換されたフェニル基に結合したグルコピラノシドウルロン酸部分を含む独自の構造を特徴としています。
準備方法
合成ルートと反応条件
3-[(1R,2R)-1-エチル-2-メチル-3-(メチルアミノ)プロピル]フェニル β-D-グルコピラノシドウルロン酸の合成は、通常、複数のステップを伴います。最初のステップは、多くの場合、グルコピラノシドウルロン酸誘導体の調製を含み、それに続いてカップリング反応によるフェニル基の導入が行われます。最後のステップには、所望の立体化学を確保するために、制御された条件下でのエチル基、メチル基、およびメチルアミノ基の選択的導入が含まれます。
工業生産方法
この化合物の工業生産には、収率と純度を最大限にするために最適化された反応条件を使用した大規模合成が含まれる場合があります。クロマトグラフィーや結晶化などの技術は、最終生成物を精製するために一般的に使用されます。自動反応器や連続フローシステムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
3-[(1R,2R)-1-エチル-2-メチル-3-(メチルアミノ)プロピル]フェニル β-D-グルコピラノシドウルロン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたアナログの生成をもたらします。
一般的な試薬と条件
酸化: 酸性または中性の条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸誘導体が生成される可能性がある一方、還元によりアルコールやアミンが生成される可能性があります。
科学的研究の応用
3-[(1R,2R)-1-エチル-2-メチル-3-(メチルアミノ)プロピル]フェニル β-D-グルコピラノシドウルロン酸は、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学経路における潜在的な役割と酵素との相互作用について調査されています。
医学: 独自の構造的特徴により、さまざまな病気の治療における治療の可能性について調査されています。
産業: 新しい材料と化学プロセスの開発に使用されています。
作用機序
3-[(1R,2R)-1-エチル-2-メチル-3-(メチルアミノ)プロピル]フェニル β-D-グルコピラノシドウルロン酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、それらの活性を調節し、生化学経路に影響を与える可能性があります。正確な経路と標的は、特定のアプリケーションと使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
4,4'-ジフルオロベンゾフェノン: 類似の構造的特徴を持つが、官能基が異なる有機化合物。
N-(2-ヒドロキシエチル)-N-メチル-3-[(1R,2R)-1-エチル-2-メチル-3-(メチルアミノ)プロピル]フェニル β-D-グルコピラノシドウルロン酸: 追加のヒドロキシエチル基を持つ密接に関連した化合物。
独自性
3-[(1R,2R)-1-エチル-2-メチル-3-(メチルアミノ)プロピル]フェニル β-D-グルコピラノシドウルロン酸は、その官能基と立体化学の特定の組み合わせによりユニークです。これは、異なる化学的および生物学的特性を付与します。この独自性は、研究や産業における特殊な用途に役立ちます。
特性
IUPAC Name |
3,4,5-trihydroxy-6-[3-[2-methyl-1-(methylamino)pentan-3-yl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO7/c1-4-13(10(2)9-20-3)11-6-5-7-12(8-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h5-8,10,13-17,19-23H,4,9H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQRBQRSILIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
![[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate](/img/structure/B12289352.png)
![3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)
![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide](/img/structure/B12289363.png)

![N-[1-({7-[(4-Aminobutyl)amino]heptyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]butanamide dihydrochloride](/img/structure/B12289373.png)
![6-[5-(2,4-Difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289376.png)





